molecular formula C18H15ClN2O3S2 B2996154 (Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide CAS No. 896027-66-0

(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide

Cat. No.: B2996154
CAS No.: 896027-66-0
M. Wt: 406.9
InChI Key: UISHDMKHUADJQS-ZZEZOPTASA-N
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Description

The compound (Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide (CAS: 896027-66-0) is a benzothiazole derivative characterized by:

  • A benzo[d]thiazole core substituted with a chloro group at position 6 and an allyl group at position 3.
  • A 2-(methylsulfonyl)benzamide moiety attached via an imine bond in the Z-configuration.
    Its molecular formula is inferred as C₁₈H₁₆ClN₃O₃S₂, with an approximate molecular weight of 421.6 g/mol (calculated based on structural analogs) .

Properties

IUPAC Name

N-(6-chloro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3S2/c1-3-10-21-14-9-8-12(19)11-15(14)25-18(21)20-17(22)13-6-4-5-7-16(13)26(2,23)24/h3-9,11H,1,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISHDMKHUADJQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)N=C2N(C3=C(S2)C=C(C=C3)Cl)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide is a synthetic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound suggest various mechanisms of action, making it a candidate for further research into its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H16ClN3O2SC_{16}H_{16}ClN_{3}O_{2}S, with a molecular weight of approximately 351.83 g/mol. The compound features a thiazole ring, an allyl group, and a methylsulfonyl moiety, which contribute to its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that benzothiazole derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Several studies have highlighted the cytotoxic effects of thiazole-containing compounds against various cancer cell lines. For instance, compounds with similar structural motifs have shown significant inhibition of cell proliferation in human cancer cell lines such as A-431 and Jurkat, with IC50 values often lower than standard chemotherapeutics like doxorubicin .
  • Antimicrobial Properties : Benzothiazole derivatives are also recognized for their antimicrobial activities against both Gram-positive and Gram-negative bacteria. Studies suggest that the presence of electron-withdrawing groups enhances antibacterial efficacy .
  • Anti-inflammatory Effects : Some thiazole derivatives have demonstrated anti-inflammatory properties by modulating inflammatory pathways, indicating potential therapeutic uses in treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial growth.
  • Receptor Modulation : Interaction with cellular receptors could alter signaling pathways, leading to apoptosis in cancer cells or reduced inflammatory responses.
  • Gene Expression Alteration : The compound might influence the transcriptional activity of genes associated with cancer progression or inflammation.

Anticancer Activity

A comparative study on similar benzothiazole derivatives revealed that certain modifications significantly enhance anticancer activity. For example:

CompoundCell LineIC50 (µg/mL)Mechanism
9Jurkat1.61 ± 1.92Apoptosis induction via Bcl-2 interaction
10A-4311.98 ± 1.22Cell cycle arrest through enzyme inhibition

These findings suggest that structural modifications can lead to enhanced anticancer properties, warranting further investigation into this compound's potential as an anticancer agent .

Antimicrobial Activity

In antimicrobial studies, compounds structurally related to this compound exhibited varying degrees of activity against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL

These results indicate the compound's potential as a lead structure for developing new antibiotics .

Comparison with Similar Compounds

Structural Variations

Key structural differences among analogs lie in:

Substituents at position 6 of the benzothiazole ring : Chloro, sulfamoyl, nitro, isopropyl, or methylsulfonyl groups.

Position and type of sulfonyl groups on the benzamide moiety.

Alkyl/ether chains at position 3 of the benzothiazole (e.g., allyl, methoxyethyl).

Physicochemical Properties

Compound Name (CAS) 6-Position Substituent Benzamide Substituent Molecular Formula Molecular Weight (g/mol)
Target compound (896027-66-0) Chloro 2-(methylsulfonyl) C₁₈H₁₆ClN₃O₃S₂ 421.6*
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2-ylidene)-4-(methylsulfonyl)benzamide (887203-58-9) Sulfamoyl 4-(methylsulfonyl) C₁₈H₁₇N₃O₅S₃ 451.5
(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2-ylidene)-2-(methylsulfonyl)benzamide (896277-58-0) Nitro 2-(methylsulfonyl) C₁₈H₁₆N₄O₅S₂ 456.5*
(Z)-N-(3-allyl-6-isopropylbenzo[d]thiazol-2-ylidene)-3-(methylsulfonyl)benzamide (898425-46-2) Isopropyl 3-(methylsulfonyl) C₂₁H₂₂N₂O₃S₂ 414.5
(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2-ylidene)-4-(methylsulfonyl)benzamide (896355-64-9) Methylsulfonyl 4-(methylsulfonyl) C₁₉H₂₀N₂O₆S₃ 468.6

*Calculated values due to lack of direct experimental data.

Substituent Effects

  • Sulfamoyl (887203-58-9) : Introduces hydrogen-bonding capability, which may increase solubility and target binding specificity .
  • Nitro (896277-58-0) : Strong electron-withdrawing nature could elevate reactivity or alter metabolic stability .
  • Isopropyl (898425-46-2) : Adds steric bulk, possibly affecting interactions with hydrophobic binding pockets .
  • Methylsulfonyl (896355-64-9) : Dual sulfonyl groups may enhance thermal stability and resistance to enzymatic degradation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of (Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide?

  • Methodology : The synthesis typically involves cyclocondensation of substituted thiazole precursors with sulfonyl benzamide derivatives. For example, intermediate 3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene is prepared via refluxing 6-chloro-2-aminobenzothiazole with allyl bromide in ethanol under basic conditions (e.g., sodium acetate). The final Z-isomer is isolated via controlled reaction with 2-(methylsulfonyl)benzoyl chloride, followed by purification using column chromatography (silica gel, ethyl acetate/hexane) .
  • Key Considerations : Reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios of reactants are critical to minimizing byproducts like E-isomers or uncyclized intermediates.

Q. How is the structural integrity of this compound validated in synthetic workflows?

  • Analytical Techniques :

  • 1H/13C NMR : Confirms regiochemistry (e.g., Z-configuration via coupling constants and NOE effects) and allyl group positioning .
  • IR Spectroscopy : Identifies C=N stretching (~1640 cm⁻¹) and sulfonyl S=O vibrations (~1350 cm⁻¹) .
  • Mass Spectrometry (FABMS or ESI-MS) : Validates molecular weight (e.g., m/z 536 observed vs. calculated for C₂₂H₁₃BrClF₂N₃S₂) .
    • Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activity data for benzothiazole derivatives?

  • Case Study : Discrepancies in antimicrobial efficacy (e.g., MIC values) may arise from substituent electronic effects. For instance, electron-withdrawing groups (e.g., -Cl, -SO₂Me) enhance thiazole ring stability but may reduce cell permeability. Systematic SAR studies comparing analogs with varying substituents (e.g., 6-chloro vs. 6-fluoro) are critical .
  • Experimental Design :

  • Use isogenic bacterial strains to control for efflux pump variability.
  • Pair in vitro assays (e.g., broth microdilution) with computational modeling (e.g., molecular docking to target enzymes like DNA gyrase) .

Q. How can reaction conditions be optimized to improve yield and stereoselectivity in the synthesis of Z-isomers?

  • Variables Tested :

  • Solvent : Polar aprotic solvents (e.g., DMF) favor cyclization but may promote E/Z isomerization. Ethanol/water mixtures (3:1) balance reactivity and selectivity .
  • Catalysts : Triethylamine (5 mol%) enhances nucleophilic attack on benzoyl chloride, reducing reaction time from 12 h to 6 h .
    • Data-Driven Approach :
  • Design of Experiments (DoE) to assess interactions between temperature, solvent, and catalyst loading.
  • Pareto charts prioritize factors affecting yield (e.g., temperature > solvent > catalyst) .

Q. What mechanistic insights explain the tautomeric stability of the benzo[d]thiazol-2(3H)-ylidene moiety?

  • Thione-Thiol Tautomerism : The Z-configuration stabilizes via intramolecular hydrogen bonding between the thiazole N-H and sulfonyl oxygen. IR and ¹H NMR (δ ~12 ppm for NH) confirm tautomeric equilibrium in DMSO-d₆ .
  • Computational Validation : DFT calculations (B3LYP/6-31G*) show a 5.2 kcal/mol energy preference for the Z-isomer due to reduced steric hindrance between the allyl and sulfonyl groups .

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